4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN7O3S and its molecular weight is 489.98. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
A study by J.V.Guna et al. reported the synthesis of compounds related to the chemical structure , where they were assayed for biological activity against bacteria and fungi. Some compounds showed moderate activity, indicating potential antimicrobial properties (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Antimicrobial Activities
H. Bektaş and colleagues synthesized novel 1,2,4-Triazole Derivatives with potential antimicrobial properties. The study illustrates the importance of chemical modifications in enhancing antimicrobial efficacy, suggesting a similar potential for the chemical when applied in related structural modifications (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Therapeutic Agent Synthesis
V. J. Forrat et al. focused on synthesizing a compound as a cocaine abuse therapeutic agent, highlighting the therapeutic potential of complex organic molecules in addressing substance abuse disorders (V. J. Forrat, D. Ramón, M. Yus, 2007).
Biofilm and MurB Inhibitors
Ahmed E. M. Mekky and S. Sanad synthesized novel compounds showing potent antibacterial efficacies and inhibitory activities against biofilm formation and MurB enzyme, crucial for bacterial cell wall synthesis. Such findings underscore the potential of designing novel antibacterial agents from this chemical structure (Ahmed E. M. Mekky, S. Sanad, 2020).
Antifungal Compound
T. Volkova, I. Levshin, G. Perlovich investigated a novel antifungal compound, exploring its solubility thermodynamics and partitioning in biologically relevant solvents. This research provides insights into the drug delivery pathways and physicochemical properties of such compounds, relevant for antifungal drug development (T. Volkova, I. Levshin, G. Perlovich, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . The compound has a higher affinity to H1 receptors than histamine, making it effective in the treatment of allergies .
Mode of Action
The compound acts as an antagonist to the H1 receptors . By binding to these receptors, it prevents histamine, a compound released during allergic reactions, from binding to the same receptors . This action inhibits the allergic response, reducing symptoms such as itching and inflammation .
Biochemical Pathways
The compound affects the histamine pathway . Histamine is a compound that is released in response to allergens and binds to H1 receptors, causing allergic reactions . By acting as an antagonist to these receptors, the compound prevents histamine from binding and triggering an allergic response .
Pharmacokinetics
Similar compounds are often used clinically, suggesting that they have acceptable adme properties for therapeutic use .
Result of Action
The compound exhibits significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some derivatives have also shown more potent activities than levocetirizine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as the presence of allergens, the individual’s immune response, and other physiological factors .
Properties
IUPAC Name |
4-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O3S/c1-26(2)33(31,32)19-9-3-16(4-10-19)21(30)28-13-11-27(12-14-28)15-20-23-24-25-29(20)18-7-5-17(22)6-8-18/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUFFFDMBIHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.